molecular formula C17H14FN5O B2695083 4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether CAS No. 303146-22-7

4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether

Cat. No. B2695083
CAS RN: 303146-22-7
M. Wt: 323.331
InChI Key: UVYGAAMVVKXJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” is a derivative of 1,2,4-triazole . These derivatives are known for their potential as anticancer agents . The structure of these derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Molecular Structure Analysis

The molecular structure of “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” can be analyzed using spectroscopic techniques. The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” can be inferred from its spectroscopic data. The IR (KBr, cm−1) showed: 3094.9 (C–H stretch, aromatic), 2918.0 (C-H, aliphatic), 1695.9, 1658.5 (C = O, ketone), 1598.2 (C = N), 1240.9 (C–N stretch, aromatic), 1275.5 (Ar-F) .

Future Directions

The 1,2,4-triazole derivatives, including “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether”, show promise as potential anticancer agents . Future research could focus on further understanding their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

Mechanism of Action

    Target of action

    The compound contains a [1,2,4]triazolo[1,5-a]pyrimidin moiety . Compounds with this moiety have been found to have inhibitory activity on certain kinases . Therefore, it’s possible that “1-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-1H-pyrrole” or “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” might also target kinases.

    Mode of action

    If the compound does indeed target kinases, it might do so by binding to the ATP-binding pocket of these enzymes, thereby inhibiting their activity .

    Biochemical pathways

    Kinases are involved in a wide variety of cellular processes, including signal transduction, cell cycle regulation, and metabolism. Inhibition of kinase activity can therefore affect multiple biochemical pathways .

    Result of action

    The molecular and cellular effects of the compound’s action would depend on the specific kinases it targets and the pathways these kinases are involved in .

properties

IUPAC Name

7-[1-(4-fluorophenoxy)ethyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c1-12(24-14-6-4-13(18)5-7-14)15-8-9-19-16-20-17(21-23(15)16)22-10-2-3-11-22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYGAAMVVKXJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N3C=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.